4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine
Description
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN4/c13-10-3-16-18(8-10)7-9-5-17(6-9)12-1-2-15-4-11(12)14/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQHJZMEMDBETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=NC=C2)Cl)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine is a complex organic molecule that integrates several functional groups, including a pyrazole ring, an azetidine ring, and a chloropyridine moiety. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure can be represented as follows:
This compound's complexity allows it to interact with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that compounds featuring similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial : Certain pyrazole derivatives have shown effectiveness against various bacterial strains.
- Anticancer : Compounds with azetidine and pyrazole structures have been explored for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : The unique binding sites created by the compound's structure may allow it to act as an inhibitor for specific enzymes.
Anticancer Activity
A study focusing on similar pyrazole derivatives demonstrated significant anticancer properties. For instance, compounds were tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines, showing IC50 values ranging from 8.21 µM to 19.56 µM for effective derivatives . Although direct data on the target compound is lacking, its structural similarities suggest it may exhibit comparable activities.
Antimicrobial Properties
Research on related pyrazole compounds has revealed notable antimicrobial activities. For example, derivatives with halogen substitutions have been reported to enhance antimicrobial efficacy against a range of pathogens . The presence of bromine in the structure of our compound may similarly influence its antimicrobial properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-1H-pyrazole | Pyrazole ring | Antimicrobial |
| Azetidine Derivatives | Azetidine ring | Anti-inflammatory |
| Chloropyridine Derivatives | Chlorine substituent | Anticancer |
The uniqueness of This compound lies in its combination of these three distinct structural elements, potentially broadening its biological activity spectrum compared to simpler analogs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The following compounds share structural motifs with the target molecule, enabling a comparative analysis:
Key Observations:
- Azetidine vs. Flexible Chains : The target compound’s azetidine ring introduces rigidity compared to analogs like the 2-chloroethyl-substituted pyrazole in , which may affect conformational stability and target binding.
- Halogen Positioning : The 3-chloro substituent on pyridine in the target compound differs from 6-chloro in pyridazine (), altering electronic distribution and steric interactions.
Functional Group Impact on Properties
- Bromo-Pyrazole : Present in all analogs, this group may enhance lipophilicity and influence pharmacokinetics.
- Chloropyridine vs.
- Azetidine vs. Morpholine : In TLR antagonists (), azetidine’s smaller ring size may improve metabolic stability compared to morpholine derivatives.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, Boc protection/deprotection, and coupling reactions. Key optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics in coupling steps .
- Catalyst Optimization : Palladium catalysts (e.g., Pd₂(dba)₃) with XPhos ligands improve cross-coupling efficiency .
- Purification : Reverse-phase HPLC or flash chromatography minimizes impurities, as demonstrated in analogous pyrazolo-pyridine syntheses (yield improved from 29% to 88% after optimization) .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms azetidine and pyrazole ring connectivity .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ ion at m/z 352.62) .
Q. What are the common impurities formed during synthesis, and how are they identified?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., tert-butyl carbamate derivatives) or halogenated side products.
- Detection : LC-MS tracks residual starting materials, while 2D NMR (COSY, HSQC) resolves stereochemical impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity and target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical motifs (e.g., bromo-pyrazole for hydrophobic interactions) using tools like Schrödinger’s Phase .
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) with AutoDock Vina, optimizing scoring functions for ΔG values < −8 kcal/mol .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays (e.g., equilibrium dialysis) and hepatic microsomal stability tests .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain discrepancies in efficacy .
- Dose-Response Refinement : Conduct in vivo studies with controlled variables (e.g., route of administration, formulation) to align with in vitro IC₅₀ values .
Q. How does the compound’s environmental fate impact its ecological risk profile?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301B guidelines to measure aerobic degradation in activated sludge, monitoring half-life (t₁/₂) via LC-MS .
- Partition Coefficients : Determine log Kow (octanol-water) to assess bioaccumulation potential. Predicted log Kow ≈ 2.2 suggests moderate hydrophobicity .
- Ecotoxicity Assays : Evaluate acute toxicity in Daphnia magna (EC₅₀) and algae growth inhibition, correlating with structural alerts (e.g., halogenated moieties) .
Q. What structural motifs influence pharmacokinetics, and how can they be modified to enhance bioavailability?
- Methodological Answer :
- Key Motifs :
- Azetidine Ring : Enhances solubility via nitrogen lone-pair interactions.
- Chloropyridine : Modulates CYP450-mediated metabolism .
- Modification Strategies :
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to improve membrane permeability .
- PEGylation : Attach polyethylene glycol chains to reduce renal clearance .
Q. How can cross-disciplinary approaches elucidate multi-target interactions in complex systems?
- Methodological Answer :
- Chemical Ecology : Study plant- or microbe-derived analogs to identify ecological interaction pathways .
- Systems Biology : Integrate transcriptomics (RNA-seq) and proteomics (SILAC) to map signaling networks affected by the compound .
- Machine Learning : Train neural networks on PubChem BioAssay data to predict off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
